molecular formula C14H20N6O2 B3001325 Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate CAS No. 1540671-06-4

Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate

Cat. No.: B3001325
CAS No.: 1540671-06-4
M. Wt: 304.354
InChI Key: QJQGNUAVVNVCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N6O2 and its molecular weight is 304.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate and its derivatives have been synthesized and characterized in various studies. These compounds have been synthesized through condensation reactions and characterized using techniques like LCMS, NMR, IR, and CHN elemental analysis. X-ray diffraction studies have also been employed to confirm the structure of these compounds (Sanjeevarayappa et al., 2015).

Biological Evaluation

These compounds have been evaluated for their biological activities. For example, they have been screened for in vitro antibacterial and anthelmintic activities. The findings from these studies indicate that these compounds exhibit varying levels of activity against different biological targets. For instance, one study reported poor antibacterial but moderate anthelmintic activity for a synthesized derivative (Sanjeevarayappa et al., 2015).

Antidiabetic Potential

Research has also been conducted on the antidiabetic potential of triazolo-pyridazine-6-yl-substituted piperazines. These compounds have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. The study involved synthesis, molecular docking, enzyme inhibition assays, and evaluation of insulinotropic activities, revealing strong inhibition potential and significant antioxidant and insulinotropic activity in some compounds (Bindu et al., 2019).

Antioxidant Properties

Another area of research focuses on the antioxidant properties of derivatives of this compound. Studies have synthesized and evaluated these derivatives for their ability to inhibit oxidative stress, which is associated with severe diseases like atherosclerosis and Alzheimer’s disease. The results from these studies have shown that these compounds exhibit both antioxidant and prooxidant properties depending on their chemical structure (Novodvorskyi et al., 2020).

Molecular Docking Studies

Molecular docking studies have been performed on some derivatives to understand their interactions with biological targets. These studies provide insights into the potential therapeutic applications of these compounds and their mechanism of action at a molecular level (Patil et al., 2021).

Properties

IUPAC Name

tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)19-8-6-18(7-9-19)12-5-4-11-16-15-10-20(11)17-12/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQGNUAVVNVCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.